REACTION_SMILES
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[CH2:11]1[CH2:12][NH:13][CH2:14][CH2:15][c:16]2[c:17]1[cH:18][cH:19][cH:20][cH:21]2.[CH2:22]([N:23]([CH:24]([CH3:25])[CH3:26])[CH:27]([CH3:28])[CH3:29])[CH3:30].[CH3:31][N:32]([CH3:33])[CH:34]=[O:35].[Cl:1][c:2]1[n:3][cH:4][cH:5][n:6][c:7]1[C:8]#[N:9].[ClH:10]>>[c:2]1([N:13]2[CH2:12][CH2:11][c:17]3[c:16]([cH:21][cH:20][cH:19][cH:18]3)[CH2:15][CH2:14]2)[n:3][cH:4][cH:5][n:6][c:7]1[C:8]#[N:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)CCNCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1nccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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N#Cc1nccnc1N1CCc2ccccc2CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |